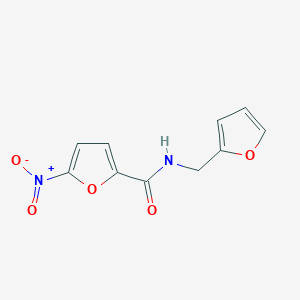![molecular formula C29H27N3O4 B5553966 methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)
methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis The molecular structure of such compounds is determined using techniques like X-ray crystallography. For example, a detailed study revealed the crystal structure of a similar compound, highlighting the disorder within a methoxycarbonyl group and the orientation of aryltriazenyl groups, providing insights into the conjugations within the triazene moieties and the overall molecular conformation (Moser et al., 2005).
Chemical Reactions and Properties Chemical reactions involving these compounds can result in a variety of products depending on the conditions and reagents used. For instance, reactions with carbocyclic and heterocyclic 1,3-diketones can produce 3-benzoylamino substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and other derivatives, highlighting the compound's versatility in synthesizing fused pyranones (Ornik et al., 1990).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and synthesis outcomes. For instance, the crystallographic analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provides valuable information on its conformation and stability, which are crucial for understanding its physical properties (Huang et al., 2021).
Chemical Properties Analysis The chemical properties, including reactivity and stability, are determined by the compound's functional groups and molecular structure. For example, the presence of a dimethylamino group and a methoxycarbonyl group significantly affects the compound's reactivity towards various reagents, leading to the synthesis of complex heterocyclic systems with potential biological activities (Louroubi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
Methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate and related compounds have been extensively studied for their utility in the synthesis of heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared and utilized as reagents for the synthesis of various heterocyclic compounds including N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, showcasing the flexibility of these compounds in generating diverse heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Catalytic Processes
Another application lies in catalytic processes, where compounds related to methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate have been employed. For instance, the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene to produce methyl 3-pentenoate and further reactions to obtain dimethyl adipate illustrate the use of these compounds in sophisticated catalytic conversions, enhancing the efficiency and selectivity of chemical processes (Matsuda, 1973).
Antioxidant Activity Evaluation
The evaluation of antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases highlights the potential biomedical applications of these compounds. Specifically, the study on 3,4,5-trihydroxy-N’-(1-phenylethylidene) benzohydrazide and its derivatives, synthesized from methyl 3,4,5 trihydroxy benzoate, demonstrated significant antioxidant properties, indicating potential for therapeutic applications (Dighade & Parikh, 2017).
Antibacterial Activities
The study of benzoyldithiocarbazate tuberculostatics and diesters of benzoyldithiocarbazic acid for their antibacterial properties further underscores the broad applicability of these compounds in the medical field. The research demonstrated that structural modifications, such as substitution with hydroxyl groups, significantly influence the biological activity against various bacterial strains, offering insights into the design of new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c1-20-17-23(21(2)32(20)26-16-10-11-22(18-26)27(33)36-3)19-30-31-28(34)29(35,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-19,35H,1-3H3,(H,31,34)/b30-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCXAOSDVGWWSW-NDZAJKAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)



![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)
![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

![4-[(diethylamino)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5553951.png)
![1-(1-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrochloride](/img/structure/B5553954.png)
![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)
